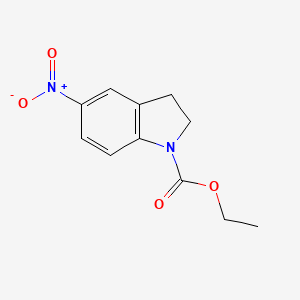

Ethyl 5-nitroindoline-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Methods of Application : The synthesis of indole derivatives involves heating an intermediate in a solution of ethanolic HCl, which provides a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate .

- Results or Outcomes : The corresponding 6-methoxyindole isomer was separated from the mixture through facile crystallization and after four synthetic steps gave 3-(bromomethyl)indole .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Michael Addition of 1,3-Dicarbonyl Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds. It involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

- Methods of Application : The use of ethyl 2-oxocyclopentane carboxylate and methyl vinyl ketone leads to the formation of the corresponding product in high yields .

- Results or Outcomes : Under the same reaction conditions, the methyl vinyl ketone reacts with 2-acetylcyclopentan-1-one to give the desired product with a good yield of 94% .

Synthesis of Selected Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indoles are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Methods of Application : The synthesis of indole derivatives involves heating an intermediate in a solution of ethanolic HCl, which provides a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate .

- Results or Outcomes : The corresponding 6-methoxyindole isomer was separated from the mixture through facile crystallization and after four synthetic steps gave 3-(bromomethyl)indole .

Antiviral Activity of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results or Outcomes : This compound had an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

将来の方向性

Indole derivatives, including Ethyl 5-nitroindoline-1-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new indole derivatives for screening different pharmacological activities is a hot research topic .

特性

IUPAC Name |

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQIUQNZZTHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-nitroindoline-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)